Frentizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antitumor Activity via Tubulin Inhibition

Specific Scientific Field: This application falls under the field of Cancer Research .

Summary of the Application: Frentizole, an approved nontoxic anti-inflammatory drug, has been found to display antitumor activity via tubulin inhibition . This suggests that it might behave as an antimitotic drug devoid of the undesired toxic effects .

Methods of Application or Experimental Procedures: The researchers synthesized Frentizole and a series of analogs to assay them as antimitotic agents . They tested these compounds for antiproliferative activity against HeLa tumor cells .

Results or Outcomes: The compounds were found to inhibit microtubule formation within cells, arrest cells in the G2/M phases of the cell cycle, and induce apoptotic cell death . These phenotypes agree with an antitubulin mechanism of action .

Potential Binders to mTOR

Specific Scientific Field: This application is related to Aging Biology and Drug Discovery .

Summary of the Application: A library of 239 Frentizole derivatives were virtually screened on the FRB domain of mTOR in a search of potential binders for further experimental evaluation .

Methods of Application or Experimental Procedures: The researchers virtually screened a library of 239 Frentizole derivatives on the FRB domain of mTOR . They selected 39 compounds from this library and classified them into 7 groups according to their structural features .

Results or Outcomes: The analysis pointed to the most promising among these groups as binders to the FRB domain of mTOR . These compounds structurally represent a priority portion of the original library for further experimental evaluation .

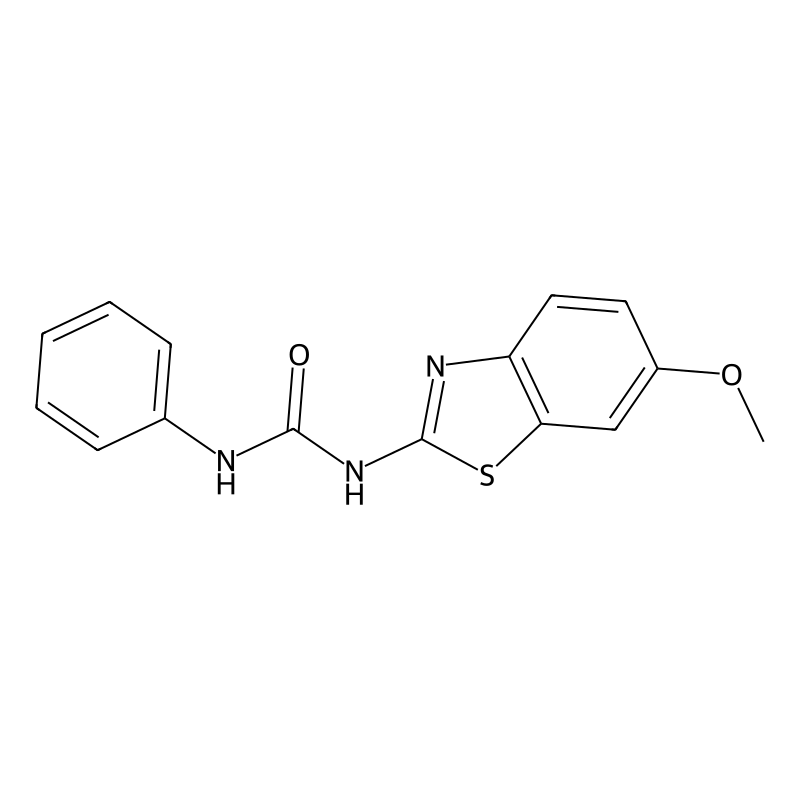

Frentizole is a synthetic compound classified as a benzothiazole derivative, specifically known for its immunosuppressive properties. Its chemical formula is . Initially developed as an anti-inflammatory drug, frentizole has garnered attention for its potential applications in oncology due to its ability to inhibit tubulin polymerization, thereby affecting cell division processes. This unique mechanism positions frentizole as a promising candidate for cancer treatment, particularly in glioblastoma .

- Nucleophilic substitutions: Frentizole can react with nucleophiles due to the presence of electrophilic centers in its structure.

- Formation of derivatives: It can undergo modifications to create analogs with varying biological activities, such as derivatives with mTOR inhibiting properties .

- Inhibition of enzyme interactions: Frentizole disrupts the interaction between amyloid beta and alcohol dehydrogenase, which is significant in Alzheimer's disease pathology .

Frentizole exhibits notable biological activities:

- Antitumor Activity: It has been shown to arrest the cell cycle at the G2/M phase and inhibit microtubule formation, making it effective against various cancer cell lines including HeLa cells .

- Immunosuppressive Effects: As an approved immunosuppressant, it reduces inflammatory responses, which can be beneficial in autoimmune conditions .

- Neuroprotective Properties: Recent studies suggest its potential role in mitigating neurodegenerative diseases by inhibiting toxic interactions within mitochondria .

The synthesis of frentizole typically involves multi-step organic reactions, including:

- Formation of Benzothiazole Core: This is achieved through cyclization reactions involving thioketones and amines.

- Urea Formation: The introduction of a urea moiety is critical for enhancing its biological activity.

- Modification and Derivatization: Various synthetic routes allow for the introduction of substituents that modify its pharmacological profile .

For example, one method involves reacting 2-aminobenzothiazoles with isothiocyanates to form urea derivatives that exhibit enhanced biological activities .

Frentizole's applications span several fields:

- Cancer Treatment: Its ability to inhibit tubulin makes it a candidate for treating various cancers, particularly glioblastoma.

- Alzheimer's Disease Research: Its role as an inhibitor of amyloid beta interactions suggests potential therapeutic applications in neurodegenerative disorders .

- Immunosuppression: Used in managing autoimmune diseases due to its anti-inflammatory properties.

Interaction studies have highlighted frentizole's unique binding capabilities:

- Tubulin Binding: It binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

- Amyloid Beta Interaction: Frentizole inhibits the interaction between amyloid beta and alcohol dehydrogenase, which is implicated in Alzheimer's disease pathology .

These interactions suggest that frentizole may have multifaceted roles in various biological pathways.

Frentizole shares structural and functional similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Structure Type | Primary Action | Unique Feature |

|---|---|---|---|

| Colchicine | Alkaloid | Tubulin inhibitor | Derived from plants; high toxicity |

| Paclitaxel | Taxane | Microtubule stabilizer | Natural product; complex structure |

| Vincristine | Vinca alkaloid | Antimitotic agent | Derived from periwinkle plant; MDR issues |

| Benzothiazole | Heterocyclic compound | Various biological activities | Core structure shared with frentizole |

Frentizole stands out due to its lower toxicity profile compared to traditional antimitotic agents like paclitaxel and vincristine. Its unique mechanism of action and potential for repurposing in cancer therapy further enhance its significance in medicinal chemistry .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Walker SE, Solsky M, Schnitzer B. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug frentizole. Arthritis Rheum. 1982 Nov;25(11):1291-7. PubMed PMID: 6982717.

3: Smith SR, Terminelli C, Kipilman CT, Smith Y. Comparative effects of azathioprine, cyclophosphamide and frentizole on cellular immunity in mice. J Immunopharmacol. 1981;3(2):133-70. PubMed PMID: 6978364.

4: Bang NU. Frentizole in systemic lupus erythematosus. Current status. Arthritis Rheum. 1980 Dec;23(12):1388-90. PubMed PMID: 7006614.

5: Kay DR, Valentine TV, Walker SE, Valentine MH, Bole GG. Frentizole therapy of active systemic lupus erythematosus. Arthritis Rheum. 1980 Dec;23(12):1381-7. PubMed PMID: 7006613.

6: Sabharwal UK, Vaughan JH, Kaplan RA, Robinson CA, Curd JG. Frentizole therapy in systemic lupus erythematosus. Arthritis Rheum. 1980 Dec;23(12):1376-80. PubMed PMID: 7006612.

7: O'Duffy JD, Colgan JP, Phyliky RL, Ferguson RH. Frentizole therapy of thrombocytopenia in systemic lupus erythematosus and refractory idiopathic thrombocytopenic purpura. Mayo Clin Proc. 1980 Oct;55(10):601-5. PubMed PMID: 7191033.

8: Meisel AD, Bush M, Ginzler E, Diamond HS. Effect of frentizole on mitogen-induced blastogenesis in human lymphocytes. J Immunopharmacol. 1979;1(4):483-95. PubMed PMID: 401317.

9: Smith SR, Terminelli C, Kipilman CT, Smith Y. Comparative effects of azathioprine, cyclophosphamide and frentizole on humoral immunity in mice. J Immunopharmacol. 1979;1(4):455-81. PubMed PMID: 401316.

10: Scheetz ME II, Carlson DG, Schinitsky MR. Frentizole, a novel immunosuppressive, and azathioprine: their comparative effects on host resistance to Pseudomonas aeruginosa, Candida albicans, herpes simplex virus, and influenza (Ann Arbor) virus. Infect Immun. 1977 Jan;15(1):145-8. PubMed PMID: 188761; PubMed Central PMCID: PMC421340.